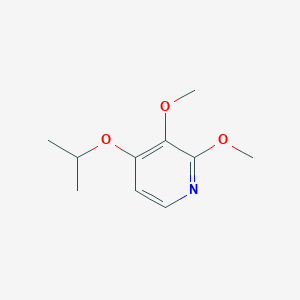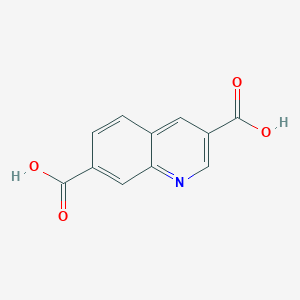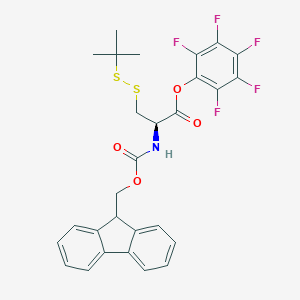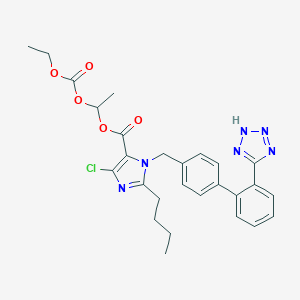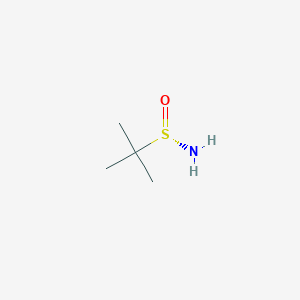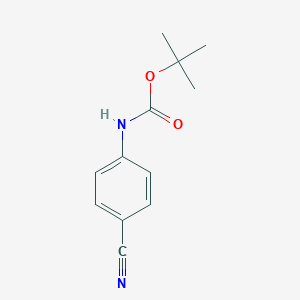
Tert-butyl 4-cyanophenylcarbamate
Descripción general
Descripción
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives can involve multiple steps, including protection and deprotection of functional groups, as well as the formation of the carbamate linkage itself. For instance, the synthesis of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate was achieved from L-cystine through steps including acetonization, Boc protection, and N-methoxy-N-methyl amidation, with an overall yield of 54% . Another example is the enantioselective synthesis of a benzyl tert-butoxycarbonylamino cyclohexylcarbamate, which involved an iodolactamization as a key step . These studies highlight the complexity and the need for precise control over the reaction conditions to achieve the desired stereochemistry and functional group protection.
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives can be complex, with various substituents influencing the overall shape and reactivity of the molecule. For example, the study of tert-butyl N-(thiophen-2yl)carbamate involved experimental and theoretical vibrational frequency analysis to determine the optimized geometric parameters and vibrational frequencies, which were in good agreement with experimental data . The molecular structure can significantly affect the physical and chemical properties of the compound, as well as its potential biological activity.
Chemical Reactions Analysis
Tert-butyl carbamate derivatives can undergo a variety of chemical reactions. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates were prepared from aldehydes and tert-butyl N-hydroxycarbamate and were shown to behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines . Additionally, lithiated tert-butyl cyclopropanecarboxylates were reacted with various electrophiles to yield α-substituted esters, which could be further processed to carboxylic acids or reduced to cyclopropanemethanols . These reactions demonstrate the versatility of tert-butyl carbamate derivatives as intermediates in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structures. For example, the title compound in one study, tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate, formed chains and layers in the crystal structure through hydrogen bonding, which could affect its solubility and stability . The solubility and thermal stability of polyamides derived from 4-tert-butylcatechol were also investigated, showing that these materials were noncrystalline, readily soluble in polar solvents, and had high glass transition temperatures10. These properties are crucial for the practical applications of these compounds in various fields.
Aplicaciones Científicas De Investigación
Application 1: Synthesis of Pharmaceutical Entities
- Summary of the Application: Tert-butyl 4-cyanophenylcarbamate is an important pharmaceutical entity and acts as a preliminary ingredient in the synthesis of drugs such as Citalopram and Escitalopram oxalate, which are antidepressants acting specifically by inhibition of serotonin (5-HT) uptake .
- Methods of Application: The synthesis involves the reduction in benzophenones families using oxo-tethered ruthenium catalysts for asymmetric transfer hydrogenation .
- Results or Outcomes: The purity of Tert-butyl 4-cyanophenylcarbamate formed was ≥99% (RP-HPLC) and chiral purity ≥99% (NP-HPLC). The recovered product was confirmed and characterized with instrumental analysis using HPLC analysis, specific optical rotation, melting point and boiling point, LC–MS, ATR-FTIR, 1H NMR, and 13C NMR .
Application 2: Chemical Synthesis
- Summary of the Application: Tert-butyl 4-cyanophenylcarbamate, also known as N-Boc-4-aminobenzonitrile, is used in chemical synthesis .
- Methods of Application: The specific methods of application are not detailed in the source, but it is likely used in various chemical reactions due to its properties .
- Results or Outcomes: The outcomes of these chemical syntheses would vary depending on the specific reactions in which Tert-butyl 4-cyanophenylcarbamate is used .
Application 3: Synthesis of Tertiary Butyl Esters
- Summary of the Application: Tert-butyl 4-cyanophenylcarbamate is used in the synthesis of tertiary butyl esters . Tertiary butyl esters find large applications in synthetic organic chemistry .
- Methods of Application: A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
- Results or Outcomes: The resultant flow process was more efficient, versatile, and sustainable compared to the batch .
Application 4: Ketoreductase-Assisted Synthesis
- Summary of the Application: Tert-butyl 4-cyanophenylcarbamate is used in the ketoreductase-assisted synthesis of chiral selective tert-butyl{5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate .
- Methods of Application: Ketoreductases capable of performing chiral selective reduction in tert-butyl[5-(4-cyanobenzoyl)-2-fluorophenyl]carbamate to tert-butyl{5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate were screened, and ES-KRED-213 and KRED-P1-H01 were the best ones for targeted biotransformation .
- Results or Outcomes: ES-KRED-213 showed 99.4% conversion, 4.9 g/50 mL product formation, with an actual product recovery of 4.2 g corresponding to a product yield 85% with respect to the product formed after reaction .
Application 5: Synthesis of Tertiary Butyl Esters
- Summary of the Application: Tert-butyl 4-cyanophenylcarbamate is used in the synthesis of tertiary butyl esters . Tertiary butyl esters find large applications in synthetic organic chemistry .
- Methods of Application: A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
- Results or Outcomes: The resultant flow process was more efficient, versatile, and sustainable compared to the batch .
Application 6: Ketoreductase-Assisted Synthesis
- Summary of the Application: Tert-butyl 4-cyanophenylcarbamate is used in the ketoreductase-assisted synthesis of chiral selective tert-butyl{5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate .
- Methods of Application: Ketoreductases capable of performing chiral selective reduction in tert-butyl[5-(4-cyanobenzoyl)-2-fluorophenyl]carbamate to tert-butyl{5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate were screened, and ES-KRED-213 and KRED-P1-H01 were the best ones for targeted biotransformation .
- Results or Outcomes: ES-KRED-213 showed 99.4% conversion, 4.9 g/50 mL product formation, with an actual product recovery of 4.2 g corresponding to a product yield 85% with respect to the product formed after reaction .
Direcciones Futuras
Tert-butyl 4-cyanophenylcarbamate is an important pharmaceutical entity and acts as a preliminary ingredient in the synthesis of drugs such as Citalopram and Escitalopram oxalate, which are antidepressants acting specifically by inhibition of serotonin (5-HT) uptake . It is also used in the synthesis of different benzohydrols (specifically chlorobenzohydrols), which are intermediates in preparations of nefopam (analgesic, muscle relaxant, or antidepressant) .
Propiedades
IUPAC Name |
tert-butyl N-(4-cyanophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10/h4-7H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIRTCVNDVQQLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436027 | |
| Record name | TERT-BUTYL 4-CYANOPHENYLCARBAMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-cyanophenylcarbamate | |
CAS RN |
143090-18-0 | |
| Record name | TERT-BUTYL 4-CYANOPHENYLCARBAMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 143090-18-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-one](/img/structure/B136522.png)


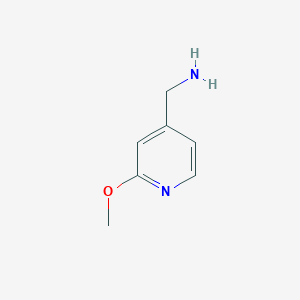

![Cyclopropanecarboxylic acid, 2-oxiranyl-, methyl ester, [1R-[1alpha,2alpha(S*)]]-(9CI)](/img/structure/B136538.png)
